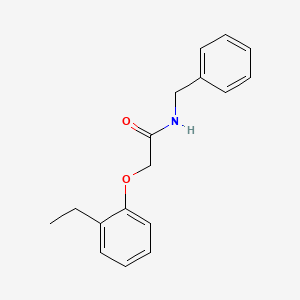

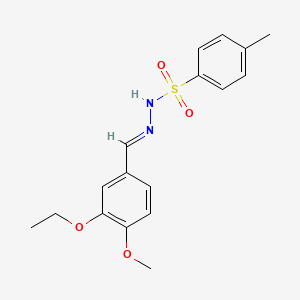

N'-(3-ethoxy-4-methoxybenzylidene)-4-methylbenzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-(3-ethoxy-4-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, commonly known as EMBSH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMBSH is a sulfonohydrazide derivative that has been synthesized through a simple and efficient method.

Aplicaciones Científicas De Investigación

Bioactive Potential and DNA Interaction

N'-(3-ethoxy-4-methoxybenzylidene)-4-methylbenzenesulfonohydrazide is part of a class of Schiff base compounds known for their remarkable biological activities. These compounds exhibit significant antibacterial, antifungal, and antioxidant properties, alongside cytotoxic activity against cancer cells and interactions with DNA through intercalation. Their ability to bind with DNA via intercalation suggests potential applications in therapeutic agents and molecular biology research (Sirajuddin et al., 2013).

Sensor Development

Schiff base derivatives, closely related to this compound, have been used in the development of sensors. For instance, a study focused on fabricating a sensor for detecting gallium (Ga3+) ions, employing similar compounds for sensitive and selective detection. This application underscores the compound's utility in environmental monitoring and industrial process control (Hussain et al., 2018).

Antimicrobial and Enzyme Inhibition Activities

These Schiff bases have also been investigated for their antimicrobial properties and their ability to inhibit enzymes like lipase and α-glucosidase. Such activities indicate their potential use in developing new antimicrobial agents and in the study of enzyme inhibition for therapeutic purposes (Bekircan et al., 2015).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic environments. This application is particularly relevant for protecting industrial machinery and infrastructure against corrosion, thereby extending their operational lifespan (Singh & Quraishi, 2016).

Antioxidant Properties

Furthermore, the antioxidant properties of these compounds are noteworthy. They are capable of scavenging free radicals and could be considered for development into novel antioxidant agents, potentially contributing to treatments for diseases caused by oxidative stress (Tzankova et al., 2020).

Propiedades

IUPAC Name |

N-[(E)-(3-ethoxy-4-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-4-23-17-11-14(7-10-16(17)22-3)12-18-19-24(20,21)15-8-5-13(2)6-9-15/h5-12,19H,4H2,1-3H3/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGAUCRSKALJOI-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide](/img/structure/B5600206.png)

![2-chloro-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B5600214.png)

![4-[(4-benzyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5600226.png)

![N-[4-({5-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5600234.png)

![4-[6-amino-2-(butylthio)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B5600248.png)

![9-(2-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5600250.png)

![1-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}-3-phenyl-1-propanol](/img/structure/B5600253.png)

![2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5600258.png)

![1'-allylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5600262.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5600268.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-furoate](/img/structure/B5600291.png)

![2-[(phenoxycarbonyl)amino]ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5600294.png)

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5600309.png)